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Compound of Interest

Compound Name: 5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile

Cat. No.: B8000278

Get Quote

5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Medicinal Che

Executive Summary
In modern drug discovery and agrochemical development, bifunctional chemical intermediates are critical for constructing complex molecular architec

versatile building block characterized by a halogenated aromatic ring tethered to a flexible five-carbon aliphatic nitrile chain[1]. As a Senior Application

field-proven guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this compound.

Chemical Identity & Physicochemical Profiling
The structural architecture of 5-(4-chloro-2-fluorophenoxy)pentanenitrile is strategically designed for medicinal chemistry. The 4-chloro-2-fluorophenox

cytochrome P450-mediated oxidation[2]. Simultaneously, the pentanenitrile chain acts as a flexible spacer ending in a cyano group, which serves as a

Table 1: Key Chemical and Structural Properties

Property Value / Description

IUPAC Name 5-(4-chloro-2-fluorophenoxy)pentanenitr

CAS Registry Number 1443333-47-8[1]

Molecular Formula C₁₁H₁₁ClFNO

Molecular Weight 227.66 g/mol [4]

Structural Features Halogenated aryl ether, aliphatic nitrile

Primary Function Bifunctional intermediate / Lipophilic link

Strategic Role in Drug Development
The utility of 5-(4-chloro-2-fluorophenoxy)pentanenitrile is heavily documented in recent pharmaceutical patents. The compound is primarily utilized to

affinity and membrane permeability.

Sodium Channel Blockers: The moiety has been incorporated into pyrimidine derivatives designed as sodium channel blockers for the treatment of 

Nav channels.

GLP-1 Receptor Agonists: In the development of heterocyclic GLP-1 agonists for metabolic disorders, similar 4-chloro-2-fluorophenoxy derivatives 

Prokineticin Receptor Antagonists: Sulfonyl piperidine derivatives utilizing this structural motif have been patented for treating prokineticin-mediated
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Fig 1: Downstream functionalization pathways of the pentanenitrile moiety.

Synthetic Methodology: The Williamson Ether Synthesis
The most efficient, scalable, and atom-economical route to synthesize 5-(4-chloro-2-fluorophenoxy)pentanenitrile is via the Williamson Ether Synthes

chloro-2-fluorophenol attacks the electrophilic carbon of 5-bromovaleronitrile[3].

Mechanistic Causality & Reagent Selection
Nucleophile Precursor: 4-Chloro-2-fluorophenol. The electron-withdrawing nature of the ortho-fluoro and para-chloro groups increases the acidity o

unsubstituted phenol.

Electrophile: 5-Bromovaleronitrile is preferred over 5-chlorovaleronitrile. The bromide ion is a superior leaving group due to its larger size and polar

Base: Potassium carbonate (K₂CO₃) is the optimal base. It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent the

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). As polar aprotic solvents, they solvate the potassium cation but leave the phenoxid

accelerating the Sₙ2 reaction[7].
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Fig 2: Williamson ether synthesis workflow and SN2 mechanistic pathway.

Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating; visual cues and specific extraction steps ensure the integrity of the product at each phase[3].

Materials Required:

4-Chloro-2-fluorophenol (1.0 equiv, ~10 mmol)

5-Bromovaleronitrile (1.1 equiv, ~11 mmol)

Anhydrous K₂CO₃ (1.5 equiv, ~15 mmol)

Anhydrous DMF (20 mL)

Ethyl Acetate (EtOAc) and Brine for extraction
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Procedure:

Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluorophenol and anhydrous DMF un

mixture will turn slightly yellow/orange as the phenoxide anion forms. Stir at room temperature for 30 minutes.

Alkylation: Add 5-bromovaleronitrile dropwise via syringe over 5 minutes.

Heating & Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chroma

disappearance of the lower-Rf phenol spot indicates completion.

Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled wa

aqueous phase with EtOAc (3 x 50 mL).

Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by copious amounts of water (3 x 5

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude oil via silica gel flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 5-(4

Analytical Characterization Standards
To confirm the successful synthesis and purity of 5-(4-chloro-2-fluorophenoxy)pentanenitrile, the following analytical signatures should be verified:

¹H NMR (CDCl₃, 400 MHz):

δ 6.80 - 7.15 ppm (m, 3H): Aromatic protons of the 4-chloro-2-fluorophenyl ring. The coupling constants will reflect ortho/meta splitting complicate

δ 4.05 ppm (t, J = 6.0 Hz, 2H): The -CH₂-O- protons. The electronegativity of the oxygen strongly deshields these protons.

δ 2.45 ppm (t, J = 7.0 Hz, 2H): The -CH₂-CN protons. Deshielded by the anisotropic effect of the cyano group.

δ 1.80 - 1.95 ppm (m, 4H): The internal methylene protons of the pentane chain.

FT-IR Spectroscopy: Look for a sharp, distinct absorption band at ~2245 cm⁻¹, which is the hallmark stretching frequency of the aliphatic C≡N (nitri

LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 228.1. A characteristic M+2 isotope peak at m/z 230.1 will be present at ~33% intensity relative to the

References
Sigma-Aldrich. "5-(4-CHLORO-2-FLUORO-PHENOXY)PENTANENITRILE". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.co
redirect/AUZIYQGHTXiB0bvqdSfUnyFk0GQJqIfyHYPCOMSJi6URKEDhvPboik76Jqik1eSBC9Gz2i6tfe1BRWTEH8h3wA7FFoRhZBgx6sA6jLTi6Te
CZ7HPgdYzjUiQkGNMdlVVhdyZ1nAEhNjzQH3qFeS_QXCm-xtc-q3Rft7DXXwVnS2lIGD3TlJAda8_ujtMKtJ3FWM1qbuAKwO1TB6ORRhQwBcFW
BLDpharm. "1443351-13-0 | 5-(3-Chloro-4-fluorophenoxy)pentanenitrile". bldpharm.com. Available at:[https://vertexaisearch.cloud.google.com/grou
2yVA4LdxUg7Yl3pcA1wgaw3XmO1gcrpBbTTDdunDsqYZNTczBWpz2958NdDKjGew78ArTvEk-0IJNjq_psRtc5TillSKhQZ8S0KPL4lKvGyAbD42MT
Google Patents. "US10774050B2 - Pyrimidines as sodium channel blockers". google.com. Available at:[https://vertexaisearch.cloud.google.com/gro
redirect/AUZIYQHphoEuIeTPzkL2KID16QOoLcW98n2kasi2EQjLVEqAIfM4DkZfTGODaSlO31pK_SQgKgkAXns6NUIzKnLtQRz4jQ8Clu6h9Ue3Sd
Google Patents. "US11926626B2 - Heterocyclic GLP-1 agonists". google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api
redirect/AUZIYQHQaVzNoVAQyZzDDGN7WJKOabsOIZvgU9oFyrMWiUoP6AjrqfhJ7fPOK9_v1l38u7_P4iugtE95D47dFy1XsEGILEXt4z7MTwfA81
Google Patents. "US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases". google.com. Available 
redirect/AUZIYQGZvWiSZrDY51lKwRhqgkkLD08zWo11pbjvkMEHLU17YTHG3JWKLTClWdvLOW5U4P_UMGfbaXYO8Ask1tN16huhzWYTpg8Ipw
ThermoFisher. "Aldrich FT-IR Collection Edition II". thermofisher.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/A
WGJMDHtW5LKjV0sqtLoOCLzyKw2hYLEI0Q9Dustc7HZZ2IJ3NJXdvsWNxLSKdCC60XFGa5nceoPL53kNN09aH1p1YkKWv1RL3hUFQY9Gc-U8
MSU Chemistry. "Alcohol Reactivity - Preparation of Ethers". msu.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect
I2uQccY7ub76gORYrOwckKmmZJKGuZ_ot5SyZQyQh0FPrqwGKtQignCusv1Fxdd3Qj18Idu65dzezsHee5e5UuIGRjlS4fuedUvCUkCEMn2h13]
BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions". benchchem.com. Available at:[https://vertexaisearch.cloud.
redirect/AUZIYQE2CbVHsFB6vi0uiSAg26JLCQ7yP14CWJmK75MYR2LnmBFpu-
7NpPakdgc_GV1GCr31xzoA0QSKWEmCKSw3zc1SiX6TffAtQDuSSEWFgIgro3bqTfygofpskhAUcBvxXGoOO4a4ZZn6RIVMbXEcWcI7N9nyMrHO
ltFbFM3FjTmZaYnj-64F9-jsDIb6o2Z5SbUy6Qzv]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b8000278/docs?utm_src=pdf-body#5-4-chloro-2-fluoro-phenoxy-pentanenitrile-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8000278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemBuyersGuide. "Apollo Scientific Ltd - 5-BROMOVALERONITRILE". chembuyersguide.com. Available at:[https://vertexaisearch.cloud.google.c
Qk9SbgfrG72P7_JObT1JxcSuzfaaaCNr_4ZVWw9mW0cmBhuGtVWSY-_dmEVuM35vZVrLOg65k6MzS2_wpedYTf-wmHxtwlsEdbGowPYcxMxNk

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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